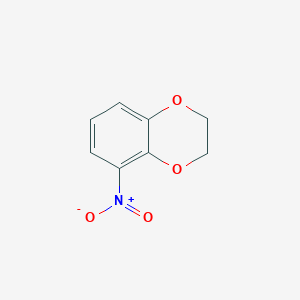

![molecular formula C6H5NO2 B1315109 [1,3]Dioxolo[4,5-b]pyridine CAS No. 72138-73-9](/img/structure/B1315109.png)

[1,3]Dioxolo[4,5-b]pyridine

Overview

Description

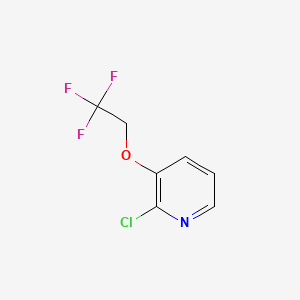

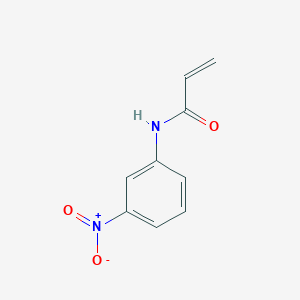

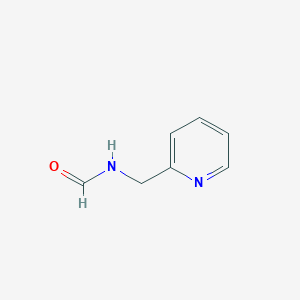

“[1,3]Dioxolo[4,5-b]pyridine” is a bicyclic heterocyclic compound with three nitrogen atoms located at 1, 2, and 7 positions . It is a stable, aromatic compound and is an isostere of naphthalene . The structure allows modifications at five positions namely N(1), C(3), C(4), C(5), and C(6) .

Synthesis Analysis

An efficient one-pot three-component reaction for the synthesis of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines has been developed . The synthesis was achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition .

Molecular Structure Analysis

The molecular formula of [1,3]Dioxolo[4,5-b]pyridine is C6H5NO2 . It has an average mass of 123.109 Da and a monoisotopic mass of 123.032028 Da .

Physical And Chemical Properties Analysis

The physical form of [1,3]Dioxolo[4,5-b]pyridine is a white to yellow solid . The molecular weight is 202.01 .

Scientific Research Applications

Anti-Seizure Agents

[1,3]Dioxolo[4,5-b]pyridine derivatives have been evaluated for their potential as anti-seizure medications. An efficient one-pot synthesis method has been developed for these compounds, which have shown promising results in preclinical seizure models. For example, a specific analog was effective in both the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test, indicating its potential as a neurotherapeutic agent .

Antiviral and Anticancer Activities

The structural similarity of [1,3]Dioxolo[4,5-b]pyridine to DNA bases like adenine and guanine makes it a candidate for antiviral and anticancer drug design. Its incorporation into drug molecules can enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are crucial properties for medicinal chemistry .

Antidiabetic Applications

Compounds containing [1,3]Dioxolo[4,5-b]pyridine have been investigated for their ability to reduce blood glucose levels. This property is beneficial for the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .

CCR3 Receptor Antagonism

A novel class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists has been designed with [1,3]Dioxolo[4,5-b]pyridine. These antagonists could play a role in treating allergic reactions and asthma, as CCR3 is involved in the response to allergens .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of [1,3]Dioxolo[4,5-b]pyridine is the GABA A receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission. The compound’s interaction with this receptor is believed to contribute to its anticonvulsant activity .

Mode of Action

[1,3]Dioxolo[4,5-b]pyridine interacts with the GABA A receptor, leading to changes in the receptor’s function . Molecular dynamic simulations have shown that the compound forms stable interactions with the receptor, which could alter its activity and subsequently influence neuronal excitability .

Biochemical Pathways

Given its interaction with the gaba a receptor, it is likely that it influences pathways related to gabaergic neurotransmission . This could have downstream effects on neuronal excitability and seizure activity.

Pharmacokinetics

Its therapeutic and toxicity profiles have been evaluated in preclinical seizure models . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of [1,3]Dioxolo[4,5-b]pyridine’s action are primarily related to its anticonvulsant activity . It has been found to be effective in preclinical seizure models, suggesting that it can reduce neuronal excitability and suppress seizure activity .

Action Environment

properties

IUPAC Name |

[1,3]dioxolo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c1-2-5-6(7-3-1)9-4-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIOTOBXQVQGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502662 | |

| Record name | 2H-[1,3]Dioxolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,3]Dioxolo[4,5-b]pyridine | |

CAS RN |

72138-73-9 | |

| Record name | 2H-[1,3]Dioxolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

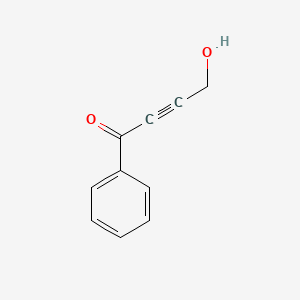

![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1315029.png)